molecular formula C21H18N4O2 B159467 MK-2 Inhibitor III CAS No. 1186648-22-5

MK-2 Inhibitor III

Número de catálogo B159467
Número CAS: 1186648-22-5
Peso molecular: 358.4 g/mol
Clave InChI: NIKCVKMHGQQSRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MK-2 Inhibitor III is a potent and selective inhibitor of MK-2 . It is a cell-permeable pyrrolopyridinyl compound that acts as an ATP-binding site-targeting MK-2/MAPKAP-K2 inhibitor . It has been found to be effective in reducing TNF-α production in both U937 cells and in vivo .


Molecular Structure Analysis

The molecular structure of MK-2 Inhibitor III is based on a pyrrolopyridinyl compound . The empirical formula is C21H16N4O . The molecular weight on an anhydrous basis is 340.38 . More detailed structural analysis would require advanced computational modeling or experimental techniques .


Physical And Chemical Properties Analysis

MK-2 Inhibitor III is a solid substance . It is pale yellow in color . It is soluble in DMSO at a concentration of 50 mg/mL . It should be stored at temperatures between 2-8°C .

Aplicaciones Científicas De Investigación

Oncology

Application Summary

MK2 Inhibitor III is used in cancer research, particularly in the study of glioblastoma and multiple myeloma. It targets the MK2 pathway, which is involved in cell proliferation and survival .

Methods of Application

In vitro studies often use cell viability assays, Western blotting, and flow cytometry to assess the effects of MK2 Inhibitor III on cancer cells. In vivo, mouse models are used to study the compound’s impact on tumor growth and survival .

Results and Outcomes

MK2 Inhibitor III has been shown to inhibit glioblastoma cell proliferation and induce senescence in cells with intact TP53 genes. It also enhances the efficacy of standard chemotherapy agents like bortezomib and doxorubicin in multiple myeloma, leading to decreased cell proliferation and increased survival in mouse models .

Neurology

Application Summary

In neurology, MK2 Inhibitor III is explored for its potential to modulate synaptic transmission and plasticity, which could have implications for neurological disorders such as Alzheimer’s disease .

Methods of Application

Neurological applications typically involve the use of neuronal cultures or animal models to study the effects of MK2 Inhibitor III on synaptic function and cognitive processes.

Results and Outcomes

Research suggests that MK2 Inhibitor III can influence synaptic plasticity through the regulation of AMPA receptor trafficking and dendritic spine morphology, potentially impacting cognitive functions .

Cardiology

Application Summary

MK2 Inhibitor III has applications in cardiology, particularly in the context of myocardial infarction and cardiac fibrosis .

Methods of Application

Cardiological studies may involve the use of cardiomyocyte cultures and animal models of heart disease to investigate the therapeutic potential of MK2 Inhibitor III.

Results and Outcomes

Studies indicate that MK2 Inhibitor III can inhibit cardiac fibrosis by promoting fibroblast cell death while protecting cardiomyocytes from apoptosis .

Immunology

Application Summary

In immunology, MK2 Inhibitor III is studied for its role in inflammatory responses, particularly in skin inflammation and dendritic cell function .

Methods of Application

Immunological research uses in vitro cell cultures and in vivo models to examine the effects of MK2 Inhibitor III on cytokine production and immune cell recruitment.

Results and Outcomes

MK2 Inhibitor III has been found to be pivotal in IL-33–induced leukocyte recruitment and cytokine production, suggesting its potential as a therapeutic target for inflammatory skin diseases .

Pharmacology

Application Summary

Pharmacologically, MK2 Inhibitor III is of interest for its safety, tolerability, and pharmacokinetics in the context of drug development .

Methods of Application

Clinical trials, including phase 1 studies, are conducted to evaluate the pharmacological profile of MK2 Inhibitor III, assessing its safety and effects on cytokine production.

Results and Outcomes

Early-phase clinical trials have shown that MK2 Inhibitor III is well-tolerated, with dose-proportional pharmacokinetics and significant pharmacodynamic effects, supporting further study in immunoinflammatory diseases .

Propiedades

IUPAC Name

2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O.H2O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15;/h1-5,7,9-12,25H,6,8H2,(H,23,26);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKCVKMHGQQSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-2 Inhibitor III
Reactant of Route 2
Reactant of Route 2
MK-2 Inhibitor III
Reactant of Route 3
Reactant of Route 3
MK-2 Inhibitor III
Reactant of Route 4
Reactant of Route 4
MK-2 Inhibitor III
Reactant of Route 5
Reactant of Route 5
MK-2 Inhibitor III
Reactant of Route 6
Reactant of Route 6
MK-2 Inhibitor III

Citations

For This Compound
13
Citations
S Kasai, MJE Richardson, S Torii… - The FEBS …, 2017 - Wiley Online Library
… IPAS ‐dependent cell death induced by CoCl 2 in PC 12 cells was decreased by the treatment with the MK 2 inhibitor MK 2 inhibitor III and by si RNA ‐directed silencing of MK 2. …
Number of citations: 8 febs.onlinelibrary.wiley.com
R Kelsh, R You, C Horzempa, M Zheng… - PloS one, 2014 - journals.plos.org
… 10 µg/ml actinomycin D (Enzo Life Sciences) was added to stop further transcription in the presence or absence of 20 µM MK-2 Inhibitor III. Total RNA was extracted with RNeasy …
Number of citations: 95 journals.plos.org
J Maruyama, Y Kobayashi, T Umeda, A Vandewalle… - Scientific reports, 2016 - nature.com
… Because MK-2 inhibitor III, which we used in this study to inhibit MK2, probably exerts some … and MK5, respectively) 34 , the data using MK-2 inhibitor III in this study can be interpreted to …
Number of citations: 20 www.nature.com
RF Souza - journals.physiology.org
… Treatment with the MK-2 Inhibitor III also caused persistent 390 elevation in phospho-H2AX … siRNA or p38 siRNA and (C) with or without MK-2 Inhibitor III 728 (concentration of 5 µM). All …
Number of citations: 0 journals.physiology.org
X Huo, KB Dunbar, X Zhang, Q Zhang… - American Journal …, 2020 - journals.physiology.org
… or without p38 inhibitor SB-202190 or MK-2 Inhibitor III and performed time course studies for … Treatment with the MK-2 Inhibitor III also caused persistent elevation in phospho-H2AX …
Number of citations: 20 journals.physiology.org
M Ma, J Zhuang, H Li, R Mi, Y Song, W Yang, Y Lu… - Oncogene, 2023 - nature.com
… The TGF-β inhibitor SB431542 (Beyotime, China) and MK-2 inhibitor III (Merck, Germany) were delivered intraperitoneally every day for 4 weeks at concentrations of 10 mg/kg and 20 …
Number of citations: 3 www.nature.com
N Trempolec, JP Muñoz, K Slobodnyuk, S Marin… - Scientific Reports, 2017 - nature.com
… MK2 was inhibited using 10 μM MK-2 Inhibitor III (Calbiochem) or 10 μM PF 3644022 (Sigma, PZ0188), whereas MSK activity was inhibited using 5 μM SB 747651 (Axon MedChem), …
Number of citations: 24 www.nature.com
X Huo, KB Dunbar, X Zhang, Q Zhang… - American Journal of …, 2020 - ncbi.nlm.nih.gov
… or without p38 inhibitor SB-202190 or MK-2 Inhibitor III and performed time course studies for … Treatment with the MK-2 Inhibitor III also caused persistent elevation in phospho-H2AX …
Number of citations: 0 www.ncbi.nlm.nih.gov
M Joaquin, A Gubern, D González‐Nuñez… - The EMBO …, 2012 - embopress.org
The p57 Kip2 cyclin‐dependent kinase inhibitor (CDKi) has been implicated in embryogenesis, stem‐cell senescence and pathologies, but little is known of its role in cell cycle control. …
Number of citations: 61 www.embopress.org
EK Pugach, MK Feltes, RJ Kaufman… - Human molecular …, 2018 - academic.oup.com
Niemann-Pick type C (NPC) disease is a rare lysosomal storage disease caused primarily by mutations in NPC1. NPC1 encodes the lysosomal cholesterol transport protein NPC1. The …
Number of citations: 31 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.